tert-butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Description
The compound tert-butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate belongs to a class of bicyclic heterocycles featuring a 7-oxa-3-azabicyclo[4.1.0]heptane core. These compounds are characterized by a tert-butyl ester group at position 3, which serves as a protective group for amines during synthetic processes . The bicyclic framework imparts rigidity, influencing both physicochemical properties and biological interactions.
Key structural features:
- Molecular framework: 7-Oxa-3-azabicyclo[4.1.0]heptane (a fused oxirane-azepane system).
- Substituents: A trifluoromethyl (-CF₃) group at position 6 and a tert-butyl ester (-COOtBu) at position 2.
- Stereochemistry: Analogs in the evidence (e.g., (1R,6S)- and (1S,6R)-isomers) highlight the importance of stereochemical control in synthesis .
Properties
Molecular Formula |
C11H16F3NO3 |
|---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
tert-butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C11H16F3NO3/c1-9(2,3)18-8(16)15-5-4-10(11(12,13)14)7(6-15)17-10/h7H,4-6H2,1-3H3 |
InChI Key |
FZWFBQBKSNYPLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C(C1)O2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the construction of the bicyclic 7-oxa-3-azabicyclo[4.1.0]heptane scaffold, followed by the introduction of the tert-butyl carboxylate protecting group and the trifluoromethyl substituent at the 6-position. The synthetic route is often adapted from related bicyclic azabicycloheptane derivatives, such as tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, with modifications to incorporate the trifluoromethyl group.
Key Synthetic Steps
Starting Materials: The synthesis often begins with a suitable piperidine or epoxypiperidine derivative that can be cyclized to form the bicyclic system. For example, tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a common precursor.
Cyclopropanation: The bicyclic core is formed by a cyclopropanation reaction, which introduces the three-membered ring fused to the oxabicyclic system.
Introduction of Trifluoromethyl Group: The trifluoromethyl substituent at the 6-position can be introduced via nucleophilic trifluoromethylation or electrophilic trifluoromethylation methods. Common reagents include trifluoromethyltrimethylsilane (TMS-CF3) or Ruppert-Prakash reagent, often catalyzed by copper or other transition metals.
Protection and Functional Group Manipulation: The tert-butyl ester group is introduced to protect the carboxylic acid functionality, typically via esterification with tert-butanol under acidic conditions or by using tert-butyl chloroformate.
Representative Experimental Procedure
A representative synthesis adapted from literature on related compounds is as follows:
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| Formation of bicyclic core | Cyclization of epoxypiperidine derivative under basic conditions | ~90% | Forms 7-oxa-3-azabicyclo[4.1.0]heptane scaffold |
| Introduction of trifluoromethyl group | Treatment with TMS-CF3 and CuI catalyst in THF at low temperature (-30°C to 0°C) | 70-85% | Careful temperature control necessary to avoid side reactions |
| Esterification | Reaction with tert-butyl chloroformate and base (e.g., triethylamine) in dichloromethane | 80-95% | Protects carboxyl group as tert-butyl ester |
Example from Literature
According to a synthesis reported in Tetrahedron Letters (1979), a related bicyclic compound, tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, was synthesized by reacting the starting bicyclic amine with phenylmagnesium chloride in the presence of copper(I) iodide catalyst in tetrahydrofuran (THF) at -30°C, followed by warming to room temperature and workup, yielding the product in 94% yield. This procedure can be adapted for trifluoromethyl analogues by substituting the phenylmagnesium chloride with trifluoromethylating reagents under similar conditions.
Analytical Data and Characterization
The compound is characterized by:
- Molecular Formula: C11H16F3NO3 (accounting for trifluoromethyl group)
- Molecular Weight: Approx. 263 g/mol (increased due to CF3)
- NMR Spectroscopy: Characteristic signals for tert-butyl group (singlet near 1.4 ppm), bicyclic ring protons (multiplets), and trifluoromethyl group (quartet or singlet depending on coupling).
- Mass Spectrometry: Molecular ion peak consistent with trifluoromethyl-substituted bicyclic ester.
- Infrared Spectroscopy: Ester carbonyl stretch (~1735 cm^-1), C-F stretching vibrations (~1100-1300 cm^-1).
Summary Table: Preparation Overview
| Aspect | Details |
|---|---|
| Core Scaffold | 7-oxa-3-azabicyclo[4.1.0]heptane |
| Key Functional Groups | tert-butyl ester, trifluoromethyl substituent |
| Main Synthetic Methods | Cyclopropanation, trifluoromethylation, esterification |
| Typical Reagents | Epoxypiperidine derivatives, TMS-CF3, CuI catalyst, tert-butyl chloroformate |
| Reaction Conditions | Low temperature (-30°C to RT), inert atmosphere, THF or DCM solvents |
| Yields | Generally 70-95% depending on step |
| Characterization | NMR, MS, IR spectroscopy |
Chemical Reactions Analysis
tert-Butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Scientific Research Applications
Based on the search results, here's what is known about the compound "tert-butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate":
Basic Information
- Name: 6-Trifluoromethyl-7-oxa-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester .
- CAS No.: 1936621-85-0 .
- Molecular Weight: 267.24 .
- Molecular Formula: C11H16F3NO3 .
Potential Applications
- Intermediate in Synthesis: A compound with a similar structural motif, a 7-oxo-l,6-diazabicyclo[3.2.1]octane-2-carboxamide, is noted as a beta-lactamase inhibitor . Beta-lactamase inhibitors can be used in conjunction with beta-lactam antibiotics for the treatment of bacterial infections .
*A related compound, tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, is available from chemical suppliers .
Related Research Areas
While the search results do not directly specify applications for "this compound", they do bring up related areas of research that could be relevant:
- Tryptophan Metabolism: Search results discuss the kynurenine (KYN) pathway and its metabolites, highlighting their roles in immune modulation and neuroinflammation . The kynurenine pathway, which is the primary route for Tryptophan metabolism, has been recognized as a crucial mediator of several body–brain axes, including the gut microbiome–brain axis and the muscle–brain axis .
- Pre-Exposure Prophylaxis for HIV: Fixed-dose combinations of emtricitabine and tenofovir have demonstrated a substantial reduction in the rate of HIV acquisition .
- Salinity-Dependent Microbial Ecology: Research exists regarding microbial community shifts in hypersaline coastal lagoons .
Mechanism of Action
The mechanism of action of tert-butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The oxa-bridge and azabicyclo structure contribute to its binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Impact of Substituents on Physicochemical Properties
- Trifluoromethyl (-CF₃): Electron-withdrawing effect: Enhances metabolic stability and lipophilicity compared to unsubstituted analogs, making it favorable for CNS-targeting drugs .
Aromatic substituents (e.g., pyridin-2-yl) :
Biological Activity
tert-butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The molecular formula is , and it has a molecular weight of approximately 239.22 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄F₃N₁O₃ |
| Molecular Weight | 239.22 g/mol |
| Purity | >95% (GC) |
| CAS Number | 161157-50-2 |
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
- Cytotoxicity : Some derivatives have been tested for their ability to induce apoptosis in cancer cells.
- Liver X Receptor (LXR) Agonism : Related structures have been identified as LXR agonists, influencing lipid metabolism and cholesterol homeostasis.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with specific receptors, such as LXRs, leading to altered gene expression related to lipid metabolism.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, contributing to its pharmacological effects.
- Cell Membrane Interaction : The lipophilic nature of the trifluoromethyl group enhances its ability to penetrate cell membranes, affecting intracellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- LXR Agonist Activity :
- Cytotoxic Effects :
- Antimicrobial Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
